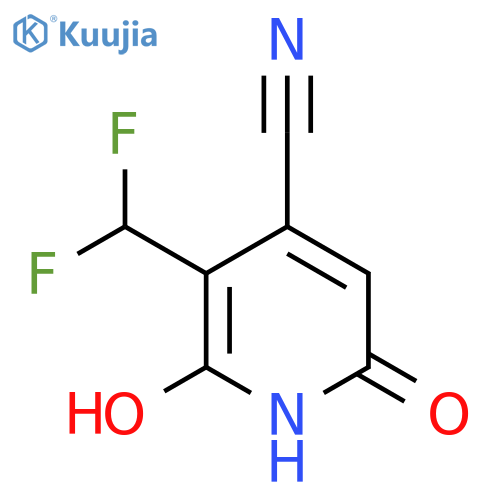Cas no 1805282-98-7 (4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine)

1805282-98-7 structure
商品名:4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine
CAS番号:1805282-98-7
MF:C7H4F2N2O2
メガワット:186.115668296814
CID:4918071
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine
-
- インチ: 1S/C7H4F2N2O2/c8-6(9)5-3(2-10)1-4(12)11-7(5)13/h1,6H,(H2,11,12,13)
- InChIKey: LXWHRUOJFOFBKS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CC(NC=1O)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 362
- トポロジー分子極性表面積: 73.1
- 疎水性パラメータ計算基準値(XlogP): -0.3
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004315-250mg |
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine |
1805282-98-7 | 97% | 250mg |
$646.00 | 2022-04-01 | |
| Alichem | A024004315-1g |
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine |
1805282-98-7 | 97% | 1g |
$1,713.60 | 2022-04-01 | |
| Alichem | A024004315-500mg |
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine |
1805282-98-7 | 97% | 500mg |
$1,058.40 | 2022-04-01 |
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine 関連文献
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1805282-98-7 (4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine) 関連製品
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量